

Application Notes and Protocols for Indirubin E804 in In Vivo Animal Models

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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Indirubin E804 (IDR-E804), a derivative of the natural compound indirubin, has emerged as a promising multi-kinase inhibitor with significant anti-cancer and anti-angiogenic properties. It primarily exerts its effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Src kinase.[1][2] These application notes provide a comprehensive overview of the use of Indirubin E804 in preclinical animal models, summarizing key efficacy data and detailing experimental protocols to guide researchers in their study design.

Data Presentation: In Vivo Efficacy of Indirubin E804

The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-tumor and anti-angiogenic effects of Indirubin E804.

Table 1: Anti-Tumor Efficacy of Intratumoral Indirubin E804 in a Murine Colon Carcinoma Model



Animal	Cell Line	Treatmen	Dosing	Observati	Key	Referenc
Model		t	Regimen	on Period	Findings	e
Syngeneic BALB/c Mice	CT-26 Colon Carcinoma	IDR-E804 (20 μM)	Intratumora I injection daily for 15 days	20 days	Average tumor size reduced to 798 ± 212 mm³ from 1576 ± 260 mm³ in control. No significant change in body weight.	[1][3]

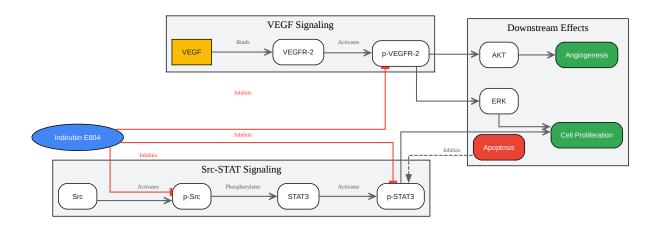
Table 2: Effects of Indirubin E804 on Tumor Biomarkers

Animal Model	Cell Line	Treatment	Analysis	Key Findings	Reference
Syngeneic BALB/c Mice	CT-26 Colon Carcinoma	IDR-E804	Immunohisto chemistry	Decreased CD31 microvessel density index. Decreased Ki-67 proliferative index. Increased apoptosis index.	[1][4][5]

Signaling Pathways and Experimental Workflow

Indirubin E804 Mechanism of Action:



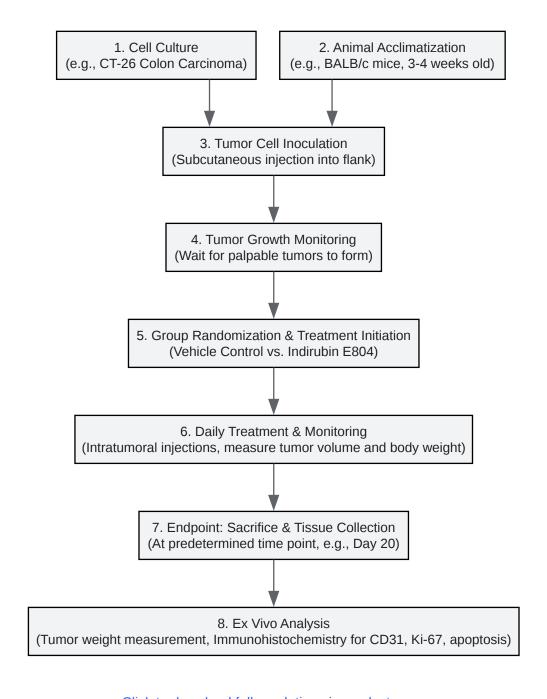


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Caption: Indirubin E804 inhibits VEGFR-2, Src, and STAT3 signaling pathways.

Typical In Vivo Efficacy Experimental Workflow:





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Caption: Workflow for a subcutaneous tumor xenograft model.

Experimental Protocols

Protocol 1: Murine Syngeneic Colon Carcinoma Model for Efficacy Assessment

Methodological & Application





This protocol details the in vivo evaluation of Indirubin E804's anti-tumor and anti-angiogenic activity using a CT-26 colon cancer allograft model in BALB/c mice.[1][5]

- 1. Materials and Reagents:
- Indirubin E804 (IDR-E804)
- Phosphate-Buffered Saline (PBS) for dilution
- CT-26 murine colon carcinoma cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Male BALB/c mice (4-6 weeks old)
- Calipers for tumor measurement
- Syringes and needles for cell inoculation and drug administration
- 2. Animal Handling and Housing:
- House all animals in a specific pathogen-free environment with a 12-hour light/dark cycle.
- Provide ad libitum access to standard chow and water.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
- 3. Cell Preparation and Inoculation:
- Culture CT-26 cells to ~80% confluency.
- Harvest cells using trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5×10^6 cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.



4. Treatment Regimen:

- Monitor mice daily for tumor development. Once tumors become palpable (e.g., ~50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, IDR-E804).
- Prepare the IDR-E804 treatment solution by diluting it in PBS to the desired concentration (e.g., 20 μM). The vehicle control group will receive PBS only.
- Administer the treatment via intratumoral injection daily.[1] The total treatment duration can be 15 consecutive days.[1]
- Throughout the treatment period, measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.
- Record the body weight of each mouse every other day to monitor for systemic toxicity.[1]
- 5. Endpoint and Sample Collection:
- At the end of the study (e.g., Day 20 post-inoculation), euthanize the mice by an approved method.[1]
- Excise the tumors, weigh them, and photograph them for documentation.
- Fix a portion of the tumor tissue in 10% formalin for subsequent immunohistochemical analysis.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

This protocol outlines the procedure for analyzing key biomarkers of angiogenesis, proliferation, and apoptosis in excised tumor tissues.

- 1. Materials and Reagents:
- Formalin-fixed, paraffin-embedded tumor sections
- Primary antibodies: anti-CD31 (for microvessel density), anti-Ki-67 (for proliferation), and an antibody for an apoptosis marker (e.g., Cleaved Caspase-3).



- Secondary antibodies conjugated to a detection enzyme (e.g., HRP).
- DAB substrate kit for colorimetric detection.
- Hematoxylin for counterstaining.
- Microscope for imaging.
- 2. Procedure:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heat source.
- Block endogenous peroxidase activity.
- Incubate sections with the primary antibody overnight at 4°C.
- Wash and incubate with the appropriate secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides.
- 3. Data Analysis:
- Capture images from multiple representative fields for each tumor section.
- Quantify the CD31-positive microvessels to determine the microvessel density index.
- Quantify the percentage of Ki-67-positive nuclei to determine the proliferative index.
- Quantify the percentage of apoptotic cells to determine the apoptosis index.[5]
- Perform statistical analysis to compare the treatment group with the control group.

Toxicology and Bioavailability Notes



- Toxicity: In the CT-26 murine model, daily intratumoral treatment with IDR-E804 did not result
 in significant alterations to body weight, suggesting low systemic toxicity at the effective
 dose.[1] However, studies in zebrafish embryos have indicated potential developmental
 toxicity, highlighting the need for comprehensive toxicological assessments in preclinical
 mammalian models.[6][7]
- Bioavailability: The oral bioavailability of indirubins, including E804, can be a challenge.
 Formulation strategies such as self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly increase the oral bioavailability of E804 in rats, which may be a critical consideration for future studies exploring systemic administration routes.[4]

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